molecular formula C10H11BrO2 B048488 Ethyl 4-bromophenylacetate CAS No. 14062-25-0

Ethyl 4-bromophenylacetate

Cat. No. B048488
CAS RN: 14062-25-0
M. Wt: 243.1 g/mol
InChI Key: ZFDCWHPNBWPPHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 4-bromophenylacetate can be synthesized through various chemical pathways. One method involves the reaction of ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate with ammonium acetate in glacial acetic acid, leading to the formation of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate as an intermediate product (Sapnakumari et al., 2014).

Molecular Structure Analysis

The molecular structure of Ethyl 4-bromophenylacetate has been elucidated through crystallographic studies. For example, ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate exhibits disorder in its cyclohexenone ring and carboxylate group, with weak C–H...O intermolecular interactions influencing crystal packing stability (Kaur et al., 2012).

Chemical Reactions and Properties

Ethyl 4-bromophenylacetate participates in various chemical reactions, such as conjugated addition reactions of carbanions in the presence of basic catalysts. This reactivity underscores its utility in organic synthesis, particularly in constructing molecules with biological activities (Kaur et al., 2012).

Scientific Research Applications

  • Organic Electronics and Photovoltaics : Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a novel compound, shows potential in the field of organic electronics and photovoltaics. This suggests similar compounds, including derivatives of Ethyl 4-bromophenylacetate, may have applications in these areas (Sapnakumari et al., 2014).

  • Cyclisation onto Azoles : 2-(2-Bromophenyl)ethyl groups, which are structurally similar to Ethyl 4-bromophenylacetate, can be used as building blocks for radical cyclisation onto azoles. This process is useful for synthesizing tri- and tetra-cyclic heterocycles, potentially applicable on solid phase resins (Allin et al., 2005).

  • Synthesis of Coumarins and Benzo[b]furanacetates : Ethyl 4-bromoacetoacetate reacts with phenol to produce compounds that can be transformed into coumarins and 3-benzo[b]furanacetates, indicating potential applications in chemical synthesis (Kimura et al., 1982).

  • Pharmaceutical Applications : Ethyl 4-bromo-3-hydroxybutanoate, closely related to Ethyl 4-bromophenylacetate, can be converted into various acyl derivatives, with ethyl 4-anilinocrotonate being particularly promising for pharmaceutical applications (Kato & Kimura, 1977).

  • Homogeneous Nickel Catalysts in Vinylation : The NiCl2-H2O/PPh3 catalyst effectively vinylizes bromobiphenyls, producing ethyl 4-(4′-hydroxyphenyl)cinnamate with high selectivity, suggesting applications in chemical synthesis (Kelkar et al., 1994).

  • Proteinase Inhibitor Synthesis : Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, a compound with structural similarities, has been synthesized and coupled to Boc-Ala-Ala-Pro-OH, demonstrating potential as a proteinase inhibitor (Angelastro et al., 1992).

  • N-Formylation of Amines : The copper-catalyzed N-formylation of amines with ethyl bromodifluoroacetate shows moderate to excellent yields in various amine classes, which is relevant to the synthesis of N-formamides (Li et al., 2018).

Safety And Hazards

Ethyl 4-bromophenylacetate is classified as harmful if swallowed and causes serious eye irritation . It may cause respiratory irritation . Vapors are heavier than air and may spread along floors. It forms explosive mixtures with air on intense heating . In the event of fire, it can lead to the release of irritating gases and vapors .

properties

IUPAC Name

ethyl 2-(4-bromophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDCWHPNBWPPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427263
Record name Ethyl 4-bromophenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromophenylacetate

CAS RN

14062-25-0
Record name Ethyl 2-(4-bromophenyl)acetate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-bromophenylacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-bromophenylacetate
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Synthesis routes and methods I

Procedure details

A solution of 43 g (200 mmol) of 4-bromophenylacetic acid and 0.2 g of conc. H2SO4 in 470 ml of ethanol was refluxed for 16 hours. The reaction mixture was cooled to ambient temperature, stirred with 6 g of solid K2CO3 for 30 minutes and then filtered. The filtrate was concentrated in vacuo, diluted with Et2O (200 ml), washed with 10% aqueous NaHCO3 (10 ml) and brine (10 ml), dried over MgSO4 and concentrated in vacuo to give the title compound as a colorless oil.
Quantity
43 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
470 mL
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 43 g (200 mmol) of 4-bromophenylacetic acid and 0.2 g of conc. H2SO4 in 470 ml of ethanol was refluxed for 16 hours. The reaction mixture was cooled to ambient temperature, stirred with 6 g of solid K2CO3 for 30 minutes and then filtered. The filtrate was concentrated in vacuo, diluted with Et2O (200 ml), washed with 10% aqueous NaHCO3 (10 ml) and brine (10 ml), dried over MgSO4 and concentrated in vacuo to give the title compound as a colorless oil. PMR (CDCl3): δ 1.25 (3H, t, J=7.0 Hz), 3.56 (2H, s), 4.15 (2H, q, J=7.0 Hz), 7.16 (2H, d, J=8.4 Hz), 7.45 (2H, d, J=8.4 Hz).
Quantity
43 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
470 mL
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 43 g (200 mmol) of 4-bromophenylacetic acid and 0.2 g of conc. H2SO4 in 470 ml of ethanol was refluxed for 16 hours. The reaction mixture was cooled to ambient temperature, stirred with 6 g of solid KCO3 for 30 minutes and then filtered. The filtrate was concentrated in vacuo diluted with Et2O (200 ml), washed with 10% aqueous NaHCO3 (10 ml) and brine (10 ml), dried over MgSO4 and concentrated in vacuo to give the title compound as a colorless oil. PMR (CDCl3): δ1.25 (3H, t, J=7.0 Hz), 3.56 (2H, s), 4.15 (2H, q, J=7.0 Hz), 7.16 (2H, d, J=8.4 Hz), 7.45 (2H, d, J=8.4 Hz).
Quantity
43 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
470 mL
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-bromophenylacetate
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Reactant of Route 6
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Citations

For This Compound
32
Citations
SC Shim, CH Doh, DY Lee, YZ Youn… - Bulletin of the …, 1992 - pdf.lookchemmall.com
… Decreasing the amount of KCO reduced the formation of product to lower yield (73%), at the same time, ethyl 4-bromophenylacetate as an interme- …
Number of citations: 4 pdf.lookchemmall.com
NE Costa, AL Pelotte, JM Simard, CA Syvinski… - jeolusa.com
Suzuki couplings are powerful chemical reactions commonly employed in academic and industrial research settings to generate functionalized biaryls. We have developed a discovery-…
Number of citations: 4 www.jeolusa.com
N Gao, Y Li, G Cao, D Teng - New Journal of Chemistry, 2021 - pubs.rsc.org
… The reaction with ethyl 2-(4-bromophenyl)-2-methylpropanoate (3j) as the coupling partner only gave 5j in a low yield, a similar tendency toward the ethyl 4-bromophenylacetate (3k) …
Number of citations: 2 pubs.rsc.org
J Wilbuer, DC Grenz, G Schnakenburg… - Organic Chemistry …, 2017 - pubs.rsc.org
… Bis-brominated diphenyl succindandione 4, 6 synthesized in an improved synthetic procedure in three steps and 52% yield from ethyl-4-bromophenylacetate (see ESI†), was reacted …
Number of citations: 36 pubs.rsc.org
CA Quesnelle, P Gill, S Roy, M Dodier… - Bioorganic & medicinal …, 2005 - Elsevier
In an era of increasing resistance to classical antibacterial agents, the synthetic oxazolidinone series of antibiotics has attracted much interest. Zyvox™ was the first oxazolidinone to be …
Number of citations: 33 www.sciencedirect.com
H Yan, Y Wang, Y Yue, L Li, X Shi, K Zhang… - Journal of Pharmaceutical …, 2022 - Elsevier
… Compound 14 (1.50 g, 5.42 mmol) was added to a stirring suspension of ethyl 4-bromophenylacetate (1.58 g, 6.50 mmol), Pd(OAc) 2 (121.24 mg, 0.54 mmol), X-phos (257.43 mg, 0.54 …
Number of citations: 3 www.sciencedirect.com
G Primofiore, F Da Settimo, S Taliani… - Journal of medicinal …, 2005 - ACS Publications
… reported procedures: 2-azidonitrobenzene 1, 18 2-azido-4-chloronitrobenzene 2, 19 ethyl 4-fluorophenylacetate 4, 20 ethyl 4-chlorophenylacetate 5, 20 ethyl 4-bromophenylacetate 6, …
Number of citations: 9 pubs.acs.org
I Ghosh, L Marzo, A Das, R Shaikh… - Accounts of Chemical …, 2016 - ACS Publications
… )acetate, which requires a reduction potential of the ground state Rh-6G •– to form the radical in benzylic position, proceeds smoothly generating ethyl 4-bromophenylacetate under …
Number of citations: 681 pubs.acs.org
KE Shelar, N Le, KM Mukeba, S Dey… - Materials Chemistry …, 2022 - pubs.rsc.org
… Briefly, self-Claisen condensation of ethyl 4-bromophenylacetate 1 was performed to afford ethyl 2,4-bis(4-bromophenyl)-3-oxobutanoate 2, followed by hydrolysis and decarboxylation …
Number of citations: 2 pubs.rsc.org
T Müller, L Johann, B Jannack… - Journal of the …, 2011 - ACS Publications
… The same protocol was applied for the synthesis of the α-methylphenylacetic acid 15a bearing a bromine atom in para-position, but from ethyl 4-bromophenylacetate as starting material…
Number of citations: 123 pubs.acs.org

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